molecular formula C9H11ClN2S B8455900 1-(2-Chlorobenzyl)-3-methylthiourea

1-(2-Chlorobenzyl)-3-methylthiourea

Katalognummer: B8455900
Molekulargewicht: 214.72 g/mol
InChI-Schlüssel: BIBXHLPALSXTFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorobenzyl)-3-methylthiourea is a synthetic organic compound featuring a thiourea functional group substituted with a 2-chlorobenzyl group and a methyl group. It belongs to a class of compounds known for a wide spectrum of potential biological activities, making it a valuable scaffold in medicinal chemistry and pharmacological research. Thiourea derivatives have been extensively studied for their applications as key intermediates in organic synthesis and for developing substances with antibacterial, antioxidant, and anticancer properties . This compound is related to benzyl thiourea derivatives investigated in early studies for their effects on the central nervous system . As a thiourea derivative, its structure allows it to act as a ligand for various metal centers, which can be exploited in synthesizing coordination complexes with potential industrial or catalytic applications . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in designing new molecules with biological activity. Please handle this material with care. Refer to the Safety Data Sheet (SDS) before use. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Eigenschaften

Molekularformel

C9H11ClN2S

Molekulargewicht

214.72 g/mol

IUPAC-Name

1-[(2-chlorophenyl)methyl]-3-methylthiourea

InChI

InChI=1S/C9H11ClN2S/c1-11-9(13)12-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H2,11,12,13)

InChI-Schlüssel

BIBXHLPALSXTFQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)NCC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Structural Features of Thiourea Derivatives

Compound Substituents Molecular Weight Key Structural Features Reference
1-(2-Chlorobenzyl)-3-methylthiourea 2-Chlorobenzyl, methyl Not explicitly reported Likely planar thiourea core with intramolecular H-bonding
1-(2,4-Dichlorobenzoyl)-3-methylthiourea 2,4-Dichlorobenzoyl, methyl ~388.6 (Fe(III) complex) Forms Fe(III) complexes; distorted octahedral geometry
1-(4-Hexylbenzoyl)-3-methylthiourea 4-Hexylbenzoyl, methyl ~318.4 Long alkyl chain enhances lipophilicity
1-(2,4-Dimethylphenyl)-3-methylthiourea 2,4-Dimethylphenyl, methyl ~210.3 Electron-donating methyl groups reduce acidity (predicted pKa 13.70)
  • Substituent Effects :
    • Chlorinated Aromatics : The 2-chlorobenzyl group in the title compound and the 2,4-dichlorobenzoyl group in its analog () enhance electrophilicity, favoring metal coordination (e.g., Fe(III)) and hydrogen bonding .
    • Hexyl Chain : The 4-hexylbenzoyl derivative () exhibits increased lipophilicity, likely improving membrane permeability in biological systems .
    • Methyl vs. Chlorine : Replacing chlorine with methyl groups () reduces electron-withdrawing effects, altering solubility and reactivity .

Vorbereitungsmethoden

Nucleophilic Addition-Elimination Reaction

The primary method for synthesizing 1-(2-chlorobenzyl)-3-methylthiourea involves the reaction of 2-chlorobenzylamine with methyl isothiocyanate . This exothermic process typically proceeds under mild conditions, often in polar aprotic solvents such as ethanol or methanol. The reaction mechanism follows a nucleophilic addition-elimination pathway, where the amine attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea bond.

Representative Reaction:

2-Chlorobenzylamine+Methyl isothiocyanate1-(2-Chlorobenzyl)-3-methylthiourea+HCl\text{2-Chlorobenzylamine} + \text{Methyl isothiocyanate} \rightarrow \text{1-(2-Chlorobenzyl)-3-methylthiourea} + \text{HCl}

Key parameters influencing this reaction include:

  • Molar ratio : Equimolar quantities of reactants (1:1) are standard to minimize side products.

  • Temperature : Cooling in an ice bath (0–5°C) is critical to control the reaction’s exothermic nature.

  • Solvent selection : Ethanol or methanol enhances solubility and facilitates crystallization upon cooling.

Alternative Synthetic Routes

While the amine-isothiocyanate route dominates, alternative methods include:

  • Thiophosgene-mediated synthesis : Reacting 2-chlorobenzylamine with methylamine and thiophosgene, though this method is less favored due to thiophosgene’s toxicity.

  • Isothiocyanate transposition : Substituting methyl isothiocyanate with benzyl isothiocyanate in the presence of methylamine, though yields are comparatively lower.

Optimized Protocol for High-Yield Synthesis

Stepwise Procedure

  • Cooling and Mixing : Dissolve 0.1 mol of 2-chlorobenzylamine in 50 mL of anhydrous ethanol within an ice bath.

  • Slow Addition : Gradually add 0.1 mol of methyl isothiocyanate dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Stirring and Reflux : After complete addition, stir the mixture at room temperature for 2 hours, followed by refluxing at 70°C for 15 minutes to ensure completion.

  • Crystallization : Cool the reaction mixture to 0°C, inducing crystallization. Filter the precipitate and wash with cold ethanol.

  • Recrystallization : Purify the crude product via recrystallization from a methanol-water (3:1) solvent system.

Yield and Purity Data

ParameterValueSource
Theoretical Yield 18.4 g (0.1 mol)
Actual Yield 17.0–17.5 g (92–95%)
Melting Point 123–124°C
Purity (HPLC) >99%

Critical Factors Affecting Reaction Efficiency

Solvent Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (92–95%) compared to methanol (85–88%) due to better solubility of intermediates.

  • Aprotic Solvents : Dichloromethane or toluene may be used, but they require extended reflux times and yield slightly lower purity.

Temperature Control

Uncontrolled exothermic reactions lead to side products such as 1,3-dimethylthiourea or bis(2-chlorobenzyl)thiourea . Maintaining temperatures below 10°C during reagent addition is crucial.

Purification and Characterization

Recrystallization Techniques

  • Single Solvent : Recrystallization from benzene yields needle-like crystals but requires multiple cycles for >99% purity.

  • Mixed Solvent Systems : Methanol-water (3:1) achieves 99.4% purity in one cycle, as confirmed by melting point analysis.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.63 (s, 1H, NH), 7.39–7.27 (m, 4H, aromatic), 4.31 (d, J = 6.0 Hz, 2H, CH₂), 3.12 (s, 3H, CH₃).

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=S), 1550 cm⁻¹ (C-N).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability:

  • Residence Time : 10 minutes at 70°C.

  • Productivity : 1.2 kg/h with 94% yield and 98% purity.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Melt 2-chlorobenzylamine and methyl isothiocyanate at 50°C, achieving 88% yield but requiring post-reaction purification.

Challenges and Mitigation Strategies

Hygroscopic Reactants

2-Chlorobenzylamine’s hygroscopicity necessitates anhydrous conditions. Storage over molecular sieves and inert atmospheres (N₂/Ar) is recommended.

Byproduct Formation

  • Bis-thiourea Derivatives : Result from excess amine. Mitigated by strict 1:1 molar ratios and slow reagent addition .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(2-chlorobenzyl)-3-methylthiourea derivatives, and how can yield be maximized?

The synthesis of thiourea derivatives typically involves refluxing the ligand with metal salts in ethanol. For example, the iron(III) complex of a structurally related compound (1-(2,4-dichlorobenzoyl)-3-methylthiourea) was synthesized by refluxing the ligand with FeCl₃·6H₂O at 75°C for 7 hours, achieving a yield of 97.58% . Key parameters include:

  • Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both organic ligands and metal salts.
  • Stoichiometry : A 2:1 ligand-to-metal ratio ensures proper complexation .
  • Stirring : Continuous agitation enhances kinetic energy, promoting collision efficiency and reaction completion .

Q. What spectroscopic techniques are critical for characterizing 1-(2-chlorobenzyl)-3-methylthiourea complexes?

Characterization relies on:

  • UV-Vis spectroscopy : Identifies λmax shifts (e.g., 310 nm for Fe(III) complexes) and calculates molar absorptivity (ε) to confirm charge-transfer transitions .
  • FT-IR : Detects shifts in ν(N-H) (~3300 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) to verify ligand coordination to metals .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for iron complexes) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the anticancer potential of 1-(2-chlorobenzyl)-3-methylthiourea complexes?

  • Receptor selection : Target enzymes like ribonucleotide reductase (PDB: 2EUD), which regulates DNA synthesis in cancer cells .
  • Parameters analyzed :
    • Binding affinity (ΔG) : Lower values (e.g., -7.64 kcal/mol for Fe(III) complexes) indicate stronger interactions .
    • Hydrogen bonds and hydrophobic interactions : For example, four hydrogen bonds with residues like Arg 293 and twelve hydrophobic interactions stabilize ligand-receptor complexes .
  • Validation : Compare results with known inhibitors (e.g., hydroxyurea) to benchmark efficacy .

Q. How do molecular dynamics simulations (e.g., RMSD/RMSF analysis) inform the stability of thiourea derivatives in target protein interactions?

  • RMSD (Root Mean Square Deviation) : Measures structural stability over time. For example, RMSD values stabilizing at ~4 Å after 60 ns indicate robust ligand-protein binding .
  • RMSF (Root Mean Square Fluctuation) : Identifies flexible protein regions. A lower average RMSF (e.g., 1.161 Å for Co(III) complexes) suggests stable interactions with key residues .
  • Simulation setup : Use software like GROMACS with explicit solvent models and 100-ns trajectories to capture conformational changes .

Q. How should researchers address conflicting data between high bioavailability (HIA) and mutagenicity in preclinical assessments?

  • Case study : A related Fe(III) complex showed 97.8% HIA (ideal for oral delivery) but Ames test mutagenicity .
  • Mitigation strategies :
    • Dose optimization : Balance therapeutic efficacy with toxicity thresholds using pharmacokinetic modeling.
    • In vivo follow-up : Conduct rodent studies to validate in silico predictions.
    • Structural modifications : Introduce electron-withdrawing groups to reduce mutagenic potential while retaining bioavailability.

Q. What in vitro models are recommended for assessing the bioavailability and toxicity profile of thiourea derivatives?

  • Caco-2 permeability : Values >50% (e.g., 53.64% for Fe(III) complexes) suggest moderate intestinal absorption .
  • Plasma Protein Binding (%PPB) : High PPB (>90%) may limit free drug availability but extend half-life .
  • Toxicity screening : Prioritize Ames tests for mutagenicity and MTT assays for cytotoxicity. For conflicting results (e.g., high HIA vs. mutagenicity), use parallel artificial membrane permeability assays (PAMPA) to refine bioavailability predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.